N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a pyrrole ring. The pyrrole is further linked to an acetamide moiety with an N-cyclopentyl substituent.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-8-10-15(11-9-14)19-22-20(26-23-19)17-7-4-12-24(17)13-18(25)21-16-5-2-3-6-16/h4,7-12,16H,2-3,5-6,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPADWNULFWUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its distinct chemical structure, which includes a cyclopentyl group and a pyrrole ring substituted with an oxadiazole moiety. The synthesis typically involves multi-step reactions that may include:
- Formation of the Oxadiazole Ring : This is achieved by reacting appropriate aniline derivatives with carboxylic acids or other electrophiles under acidic or basic conditions.
- Pyrrole Formation : The pyrrole ring is often synthesized through cyclization reactions involving suitable precursors.
- Final Acetamide Formation : The final step involves acylation to form the acetamide derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis .
Anticancer Studies
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.6 | Apoptosis induction |
| Compound B | C6 (Brain) | 7.8 | DNA synthesis inhibition |
These findings suggest that N-cyclopentyl derivatives may also possess similar anticancer properties based on structural analogies.
Herbicidal Activity
In addition to anticancer properties, some studies have reported herbicidal activities against various plant species. For instance:
| Compound | Target Plant | Dosage (g/ha) | Inhibition (%) |
|---|---|---|---|
| Compound X | Brassica juncea | 1500 | 90 |
| Compound Y | Chenopodium serotinum | 1500 | 85 |
These compounds demonstrated effective herbicidal activity at specified dosages, indicating potential applications in agricultural settings .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of acetamide derivatives incorporating 1,2,4-oxadiazole and pyrrole motifs. Below is a comparative analysis of its structural and functional features against similar molecules.
Structural Variations and Substituent Effects
Key structural variations among analogs include:
- Aryl substituents on the oxadiazole ring : Electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., fluoro, chloro) groups.
- N-substituents on the acetamide : Aliphatic (e.g., cyclopentyl) vs. aromatic (e.g., benzyl, methoxyphenyl) groups.
Table 1: Comparative Structural and Molecular Data
Electronic and Pharmacokinetic Implications
- Halogen substituents (e.g., 4-fluorophenyl) : Introduce electron-withdrawing effects and enable halogen bonding, which may enhance target affinity .
- Aliphatic vs. aromatic N-substituents : Cyclopentyl (aliphatic) increases lipophilicity, favoring membrane permeability, whereas aromatic groups (e.g., benzyl) may improve π-π stacking interactions with aromatic residues in proteins .
Methodological Considerations
Structural characterization of these compounds often employs X-ray crystallography, with tools like SHELX facilitating refinement of crystallographic data . However, the absence of explicit pharmacological data in the provided sources limits direct bioactivity comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
